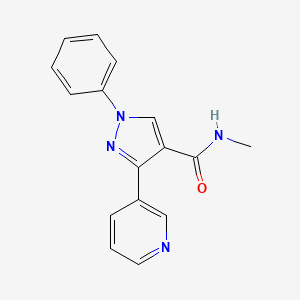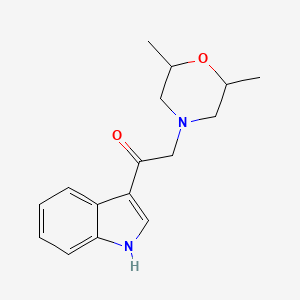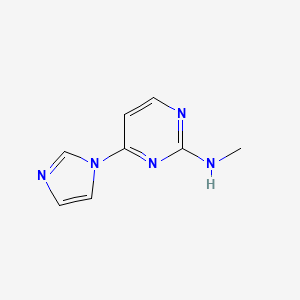
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide, also known as DMCC, is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields. DMCC is a white crystalline solid and is commonly used as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The exact mechanism of action of N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and bacteria. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to target specific enzymes and proteins in cancer cells and bacteria, leading to their death.
Biochemical and physiological effects:
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been found to be non-toxic and has low acute toxicity. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has also been found to have low mutagenic and genotoxic potential. In addition, N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments. It is readily available and easy to synthesize. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide is also stable under a wide range of conditions and can be stored for long periods of time. However, N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide can also be sensitive to air and moisture, which can affect its stability.
Future Directions
There are several future directions for the study of N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide. One area of research is the development of new cancer treatments using N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has shown promising results in preclinical studies as a potential anticancer agent. Another area of research is the development of new antibiotics using N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to have antimicrobial properties and could be used to develop new antibiotics to combat antibiotic-resistant bacteria. Finally, N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide could be used in the development of new materials with unique properties, such as high strength and low weight.
Synthesis Methods
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide can be synthesized using a variety of methods, including the reaction between 2,6-dimethylphenylacetonitrile and cyclohexanone in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction between 2,6-dimethylphenylacetonitrile and cyclohexanone in the presence of a catalyst such as palladium on carbon. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide can also be synthesized using the reaction between 2,6-dimethylphenylacetic acid and cyclohexanone in the presence of a dehydrating agent such as thionyl chloride.
Scientific Research Applications
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been found to have potential uses in various fields of scientific research. It is commonly used as a precursor in the synthesis of other chemical compounds, including pharmaceuticals, agrochemicals, and materials science. N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has also been found to have antimicrobial properties and has been used in the development of new antibiotics. In addition, N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide has been studied for its potential uses in the development of new cancer treatments.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-7-6-8-12(2)14(11)16-15(17)13-9-4-3-5-10-13/h3-4,6-8,13H,5,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDDYMPANJYZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)cyclohex-3-ene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)
![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-pyridin-2-ylquinoline-4-carboxylate](/img/structure/B7465190.png)




